Cas no 137736-06-2 (4-(4-Fluorophenoxy)benzaldehyde)

4-(4-Fluorophenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Fluorophenoxy)benzaldehyde
- 4-(4-fluoro-phenoxy)-benzaldehyde
- 4-(4-fluorophenoxy)-benzaldehyde
- 4-(4'-Fluorophenoxy)benzaldehyde
- 661287_ALDRICH
- AC1MYHLJ
- AC1Q4MP1
- ACMC-209ceq
- CTK7H9473
- p-(4-fluorophenoxy)benzaldehyde
- PubChem23015
- 4-Fluoro-4'-formyldiphenyl Ether
- Benzaldehyde, 4-(4-fluorophenoxy)-
- 4-(4 -Fluorophenoxy)benzaldehyde
- YUPBWHURNLRZQL-UHFFFAOYSA-
- 4-(4-fluorophenoxyl)benzaldehyde
- YUPBWHURNLRZQL-UHFFFAOYSA-N
- 4-(4-fluoranylphenoxy)benzaldehyde
- EBD35229
- SBB079095
- AR1937
- 4-(4/'-FLUOROPHENOXY)BENZALDEHYDE
- Z335440798
- FT-0643273
- EN300-159983
- AKOS000260312
- 4-(4-Fluorophenoxy)benzaldehyde, 97%
- F0537
- MFCD01631896
- DTXSID10397413
- A807301
- J-007054
- SY051396
- SCHEMBL184204
- AC-10341
- InChI=1/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
- CS-0084167
- AS-8723
- 137736-06-2
- DB-042401
- DTXCID00348272
-
- MDL: MFCD01631896
- Inchi: 1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
- InChI Key: YUPBWHURNLRZQL-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])OC1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
Computed Properties
- Exact Mass: 216.05867
- Monoisotopic Mass: 216.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2±0.1 g/cm3
- Melting Point: 75.0 to 79.0 deg-C
- Boiling Point: 317.6±27.0 °C at 760 mmHg
- Flash Point: 141.1±18.6 °C
- Refractive Index: 1.591
- PSA: 26.3
- LogP: 3.43050
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
- Solubility: Not determined
4-(4-Fluorophenoxy)benzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H319-H411
- Warning Statement: P264-P273-P280-P305+P351+P338+P337+P313-P391-P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:2
- Hazard Category Code: 22-41-51/53
- Safety Instruction: 26-36/39-60-61
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:2-8 °C
- HazardClass:9
- PackingGroup:III
4-(4-Fluorophenoxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-159983-10.0g |
4-(4-fluorophenoxy)benzaldehyde |
137736-06-2 | 95% | 10.0g |
$281.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154807-100g |
4-(4-Fluorophenoxy)benzaldehyde |
137736-06-2 | 98% | 100g |
¥2464 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154807-1g |
4-(4-Fluorophenoxy)benzaldehyde |
137736-06-2 | 98% | 1g |
¥58 | 2023-04-15 | |
Enamine | EN300-159983-2.5g |
4-(4-fluorophenoxy)benzaldehyde |
137736-06-2 | 95% | 2.5g |
$85.0 | 2023-07-09 | |
TRC | F401578-50mg |
4-(4-Fluorophenoxy)benzaldehyde |
137736-06-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | F401578-500mg |
4-(4-Fluorophenoxy)benzaldehyde |
137736-06-2 | 500mg |
$ 80.00 | 2022-06-05 | ||
AstaTech | AR1937-25/G |
4-(4-FLUOROPHENOXY)BENZALDEHYDE |
137736-06-2 | 95% | 25g |
$89 | 2023-09-16 | |
Enamine | EN300-159983-0.1g |
4-(4-fluorophenoxy)benzaldehyde |
137736-06-2 | 95% | 0.1g |
$26.0 | 2023-07-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 661287-5G |
4-(4-Fluorophenoxy)benzaldehyde |
137736-06-2 | 97% | 5G |
¥2950.1 | 2022-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0537-5g |
4-(4-Fluorophenoxy)benzaldehyde |
137736-06-2 | 98.0%(GC) | 5g |
¥2235.0 | 2022-05-30 |
4-(4-Fluorophenoxy)benzaldehyde Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on 4-(4-Fluorophenoxy)benzaldehyde
4-(4-Fluorophenoxy)benzaldehyde: A Comprehensive Overview
4-(4-Fluorophenoxy)benzaldehyde (CAS No. 137736-06-2) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also referred to as 4-fluoro phenoxy benzaldehyde, has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis.
The molecular structure of 4-(4-Fluorophenoxy)benzaldehyde consists of a benzene ring substituted with a phenoxy group at the para position, which is further fluorinated. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its reactivity and selectivity are exploited to construct complex structures.
From a synthetic perspective, 4-(4-Fluorophenoxy)benzaldehyde can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have demonstrated that the presence of the fluorine atom enhances the reactivity of the phenoxy group, facilitating its transformation into other functional groups. This has led to its use as an intermediate in the preparation of heterocyclic compounds, which are of great interest in drug discovery.
In terms of applications, 4-(4-Fluorophenoxy)benzaldehyde has shown promise in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to undergo various condensation reactions has made it a valuable building block in the construction of bioactive compounds with improved efficacy and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-(4-Fluorophenoxy)benzaldehyde with greater accuracy. These studies have provided insights into its potential for use in organic electronics and optoelectronic materials. For instance, its conjugated system may contribute to the development of materials with tailored optical and electronic properties.
The compound's physical properties, such as solubility and stability, are critical considerations for its practical applications. Experimental data indicate that 4-(4-Fluorophenoxy)benzaldehyde exhibits moderate solubility in organic solvents and is stable under ambient conditions. However, care must be taken during handling to avoid exposure to strong oxidizing agents or prolonged heating, which could lead to decomposition.
In conclusion, 4-(4-Fluorophenoxy)benzaldehyde (CAS No. 137736-06-2) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of innovative chemical products.
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